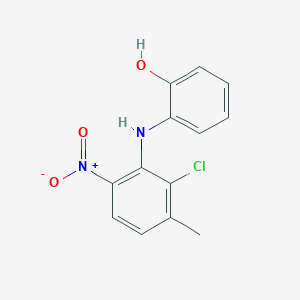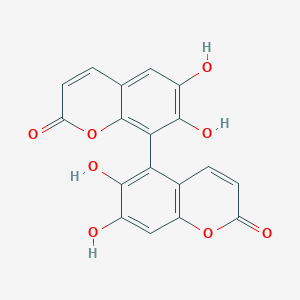
Isoeuphorbetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoeuphorbetin is a dimeric coumarin isolated from Viola philippica. It is a potent HCV protease inhibitor with an IC50 of 3.63 µg/mL .
Synthesis Analysis
The synthesis of Isoeuphorbetin involves various methodologies developed for the synthesis of coumarins. Classical routes to coumarins include Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig condensation reactions .Molecular Structure Analysis
The molecular structure of Isoeuphorbetin is represented by the formula C18H10O8. Its molecular weight is 354.27 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Isoeuphorbetin are complex and involve a variety of electrophilic and nucleophilic reagents .Physical And Chemical Properties Analysis
Isoeuphorbetin has a molecular weight of 354.27 and a molecular formula of C18H10O8. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Isoeuphorbetin has shown potential as an HCV protease inhibitor , which could be significant in the treatment of Hepatitis C . Its ability to inhibit the protease enzyme can prevent the replication of the virus, offering a therapeutic pathway for patients suffering from this condition.
Biotechnology
In the realm of biotechnology, Isoeuphorbetin’s properties could be harnessed in the development of biosensors . These devices could utilize the compound’s reactivity to detect or measure biological information, which can be translated into an electrical signal for analysis and diagnostics .
Environmental Science
Isoeuphorbetin may have applications in environmental science, particularly in the development of sustainable practices and environmental remediation . Its chemical properties could be used to design systems that monitor and remove pollutants from various ecosystems .
Materials Science
The compound’s unique structure could be explored for creating advanced materials . Researchers could investigate Isoeuphorbetin’s integration into new composites or coatings, which might contribute to the development of materials with enhanced durability or specific interaction with light and other forms of energy .
Synthetic Chemistry
Isoeuphorbetin is a subject of interest in synthetic chemistry for the creation of coumarin derivatives . These derivatives have a broad spectrum of biological activity and can be used in the synthesis of new compounds with potential applications ranging from pharmaceuticals to agrochemicals .
Pharmacology
In pharmacology, Isoeuphorbetin’s role extends to the study of drug metabolism and pharmacokinetics . It can be used to understand how drugs are metabolized in the body, which is crucial for the development of safe and effective pharmaceuticals .
Safety and Hazards
Wirkmechanismus
Target of Action
Isoeuphorbetin is a potent inhibitor of the Hepatitis C Virus (HCV) protease . The HCV protease is a critical enzyme that plays a key role in the life cycle of the HCV, making it a primary target for therapeutic intervention.
Mode of Action
Isoeuphorbetin interacts with the HCV protease, inhibiting its function
Biochemical Pathways
The inhibition of the HCV protease by Isoeuphorbetin disrupts the life cycle of the HCV . This prevents the virus from replicating and spreading, thereby reducing the viral load in the body.
Result of Action
The inhibition of the HCV protease by Isoeuphorbetin can lead to a reduction in the viral load of HCV . This can potentially alleviate the symptoms of HCV infection and slow the progression of the disease.
Eigenschaften
IUPAC Name |
8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-9-5-7-1-3-13(22)26-18(7)15(17(9)24)14-8-2-4-12(21)25-11(8)6-10(20)16(14)23/h1-6,19-20,23-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQXBHUUFURBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoeuphorbetin | |
Q & A
Q1: What can we understand about the structure of isoeuphorbetin based on the research titles?
A1: While the provided abstracts lack structural data, both research titles [, ] explicitly mention "euphorbetin and isoeuphorbetin." The prefix "iso-" typically signifies isomers in chemistry, implying that euphorbetin and isoeuphorbetin share the same molecular formula but differ in the arrangement of their atoms. This suggests a close structural relationship between the two compounds.
Q2: What is the significance of developing "synthetic approaches" towards these bicoumarins?
A2: The research titles [, ] emphasize "synthetic approaches," indicating that obtaining these bicoumarins from natural sources might be challenging. Developing efficient synthetic routes is crucial for several reasons. First, it enables access to sufficient quantities of these compounds for further research, including biological activity studies. Second, it allows for the potential creation of analogs with improved properties, such as enhanced activity or reduced toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


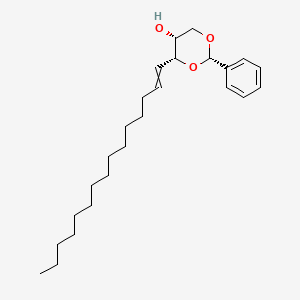
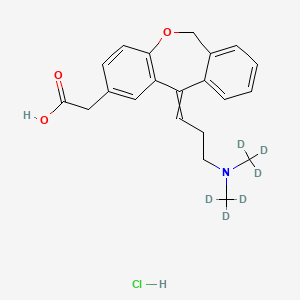


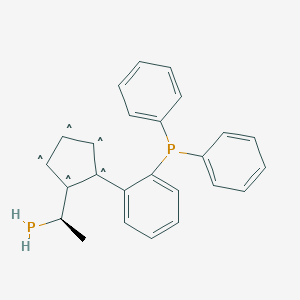
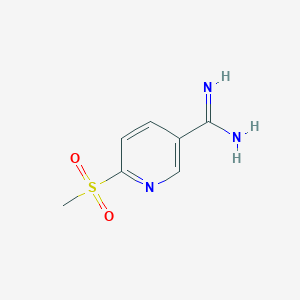
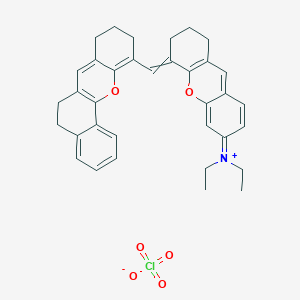
![7-(Diethylamino)-3-[2-(3,3-dimethyl-5-sulfanylindol-1-ium-2-yl)ethenyl]-4-hydroxychromen-2-one](/img/structure/B1515223.png)
